An In-depth Technical Guide to N-Octadecanoyl-sulfatide: Chemical Structure, Properties, and Biological Significance
An In-depth Technical Guide to N-Octadecanoyl-sulfatide: Chemical Structure, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Octadecanoyl-sulfatide, a subtype of sulfatide, is a sulfated galactosylceramide that plays a crucial role in the central and peripheral nervous systems. It is a major component of the myelin sheath, the protective layer that insulates nerve fibers and facilitates rapid nerve impulse conduction.[1][2][3] Beyond its structural role, N-Octadecanoyl-sulfatide is implicated in a variety of cellular processes, including cell adhesion, signaling, and immune modulation.[4] Dysregulation of its metabolism is associated with severe neurological disorders, most notably metachromatic leukodystrophy (MLD) and multiple sclerosis (MS).[2][3] This technical guide provides a comprehensive overview of the chemical structure, properties, and biological functions of N-Octadecanoyl-sulfatide, along with detailed experimental protocols for its study.
Chemical Structure and Properties
N-Octadecanoyl-sulfatide is an amphipathic molecule consisting of a hydrophilic galactose-3-sulfate headgroup and a hydrophobic ceramide tail. The ceramide portion is composed of a sphingosine (B13886) base N-acylated with an octadecanoyl (stearic acid) fatty acid chain.
Table 1: Chemical and Physical Properties of N-Octadecanoyl-sulfatide
| Property | Value | Reference(s) |
| IUPAC Name | Octadecanamide, N-[(1S,2R,3E)-2-hydroxy-1-[[(3-O-sulfo-β-D-galactopyranosyl)oxy]methyl]-3-heptadecen-1-yl]- | [5] |
| Synonyms | N-C18:0-Sulfatide, N-Octadecanoyl-sphingosyl-beta-D-galactoside-3-sulfate, C18 Sulfatide | [5] |
| CAS Number | 244215-65-4 | [5] |
| Molecular Formula | C₄₂H₈₁NO₁₁S | [5] |
| Molecular Weight | 808.16 g/mol | [5] |
| Appearance | Solid | [5] |
| Solubility | Soluble in chloroform (B151607)/methanol (B129727) mixtures (e.g., 2:1 and 5:1 v/v) | [6] |
| Storage | -20°C | [5] |
Biological Significance and Signaling Pathways
N-Octadecanoyl-sulfatide is a critical component of the myelin sheath, contributing to its stability and function.[7] Its involvement extends to various signaling pathways, particularly in the immune system and in regulating axonal growth.
Role in Immune Modulation
Sulfatides (B1148509), including the N-octadecanoyl variant, can act as endogenous stimulators of brain-resident immune cells like microglia and astrocytes.[6] This activation can trigger inflammatory responses. The signaling cascade involves the activation of Mitogen-Activated Protein Kinases (MAPKs) such as p38, ERK, and JNK, as well as the transcription factors NF-κB and AP-1.[6] This suggests a role for sulfatide in the neuroinflammation observed in demyelinating diseases.
Inhibition of Axonal Growth
N-Octadecanoyl-sulfatide present in myelin acts as a potent inhibitor of axon outgrowth, contributing to the failure of nerve regeneration in the central nervous system after injury.[8][9] This inhibitory effect is mediated, at least in part, through the activation of the Rho signaling pathway, a key regulator of the actin cytoskeleton in neurons.
Experimental Protocols
The study of N-Octadecanoyl-sulfatide requires specific methodologies for its extraction, separation, and quantification.
Lipid Extraction (Modified Folch Method)
This protocol is a widely used method for extracting total lipids, including sulfatides, from biological samples.[2][10][11]
Materials:
-
Biological sample (e.g., tissue homogenate, plasma, urine)
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Centrifuge
-
Rotary evaporator or nitrogen stream
Procedure:
-
Homogenize the tissue sample in a chloroform/methanol (2:1, v/v) mixture. The final volume of the solvent mixture should be 20 times the volume of the tissue sample (e.g., 1 g of tissue in 20 mL of solvent).
-
Agitate the homogenate for 15-20 minutes at room temperature.
-
Centrifuge the mixture to pellet the solid material and recover the liquid phase.
-
Wash the solvent extract by adding 0.2 volumes of 0.9% NaCl solution.
-
Vortex the mixture and centrifuge at a low speed (e.g., 2000 rpm) to separate the phases.
-
The lower chloroform phase, containing the lipids, is carefully collected.
-
The solvent is then evaporated under a vacuum using a rotary evaporator or under a stream of nitrogen to yield the total lipid extract.
Thin-Layer Chromatography (TLC) for Sulfatide Separation
TLC is a simple and effective method for the qualitative separation of sulfatides from other lipids.[12][13]
Materials:
-
TLC plate (silica gel coated)
-
Developing chamber
-
Solvent system (e.g., chloroform:methanol:water, 65:25:4, v/v/v)
-
Visualization reagent (e.g., iodine vapor, primuline (B81338) spray)
-
Lipid extract containing sulfatides
Procedure:
-
Spot the lipid extract onto the baseline of the TLC plate.
-
Place the plate in a developing chamber containing the solvent system.
-
Allow the solvent to ascend the plate by capillary action until it reaches near the top.
-
Remove the plate from the chamber and allow it to dry.
-
Visualize the separated lipid spots using a suitable reagent. Sulfatides will appear as distinct spots that can be identified by comparing their migration distance (Rf value) to that of a known sulfatide standard.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification
LC-MS/MS is a highly sensitive and specific method for the quantification of N-Octadecanoyl-sulfatide.[10][14][15]
Instrumentation:
-
Liquid chromatography system coupled to a tandem mass spectrometer.
Procedure:
-
Chromatographic Separation: The lipid extract is injected into the LC system. A C18 reversed-phase column is commonly used to separate different lipid species. A gradient elution with solvents like methanol and water containing ammonium (B1175870) formate (B1220265) is typically employed.
-
Mass Spectrometric Detection: The eluent from the LC is introduced into the mass spectrometer. N-Octadecanoyl-sulfatide is typically detected in negative ion mode.
-
Quantification: Quantification is achieved using multiple reaction monitoring (MRM), where a specific precursor ion (the molecular ion of N-Octadecanoyl-sulfatide) is selected and fragmented, and a specific product ion is monitored. The peak area of this transition is proportional to the amount of the analyte. An internal standard, such as a deuterated version of N-Octadecanoyl-sulfatide, is used for accurate quantification.
Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) Mass Spectrometry
MALDI-TOF MS is a powerful technique for the analysis of sulfatides, especially for profiling different molecular species.[7][16][17]
Materials:
-
MALDI-TOF mass spectrometer
-
MALDI target plate
-
Matrix solution (e.g., 9-aminoacridine (B1665356) in an organic solvent)
-
Lipid extract
Procedure:
-
The lipid extract is mixed with the matrix solution.
-
A small volume of this mixture is spotted onto the MALDI target plate and allowed to co-crystallize.
-
The plate is inserted into the mass spectrometer.
-
A laser is fired at the sample spot, causing desorption and ionization of the analyte molecules.
-
The ions are accelerated in an electric field and their time of flight to the detector is measured, which is proportional to their mass-to-charge ratio. This allows for the identification and relative quantification of different sulfatide species.
Conclusion
N-Octadecanoyl-sulfatide is a multifaceted lipid with essential structural and signaling roles, particularly within the nervous system. Its study is paramount for understanding the pathophysiology of demyelinating diseases and for the development of novel therapeutic strategies. The experimental protocols outlined in this guide provide a robust framework for researchers to investigate the intricate biology of this important molecule. Further research into the specific protein interactions and downstream signaling events mediated by N-Octadecanoyl-sulfatide will undoubtedly uncover new avenues for therapeutic intervention in a range of neurological and inflammatory disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. repository.seafdec.org [repository.seafdec.org]
- 3. Role of sulfatide in normal and pathological cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The enigmatic role of sulfatides: new insights into cellular functions and mechanisms of protein recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. larodan.com [larodan.com]
- 6. Sulfatide, a major lipid component of myelin sheath, activates inflammatory responses as an endogenous stimulator in brain-resident immune cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selective desorption/ionization of sulfatides by MALDI-MS facilitated using 9-aminoacridine as matrix | Semantic Scholar [semanticscholar.org]
- 8. The Lipid Sulfatide Is a Novel Myelin-Associated Inhibitor of CNS Axon Outgrowth - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The lipid sulfatide is a novel myelin-associated inhibitor of CNS axon outgrowth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantification of sulfatides and lysosulfatides in tissues and body fluids by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. General procedure | Cyberlipid [cyberlipid.gerli.com]
- 12. Khan Academy [khanacademy.org]
- 13. iitg.ac.in [iitg.ac.in]
- 14. Quantification of sulfatides and lysosulfatides in tissues and body fluids by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. LC-MS/MS assays to quantify sulfatides and lysosulfatide in cerebrospinal fluid of metachromatic leukodystrophy patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Quantitative imaging mass spectrometry of renal sulfatides: validation by classical mass spectrometric methods - PMC [pmc.ncbi.nlm.nih.gov]
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